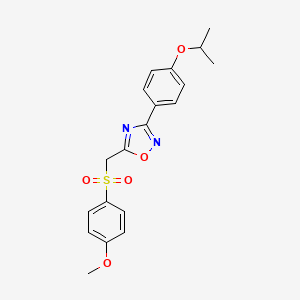
3-(4-Isopropoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring containing two oxygen atoms and one nitrogen atom. The phenyl rings with the isopropoxy and methoxy substituents would contribute to the overall hydrophobicity of the molecule, while the sulfonyl group would add polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its solubility in polar solvents, while the phenyl rings with the isopropoxy and methoxy substituents could increase its solubility in non-polar solvents .Aplicaciones Científicas De Investigación
Thermodynamic Properties as Corrosion Inhibitors
Oxadiazole derivatives, similar to the compound , have been studied for their application as corrosion inhibitors. For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole was found to be an effective corrosion inhibitor for mild steel in sulfuric acid media. The inhibition process is believed to occur via the adsorption of oxadiazole molecules on the metal surface, highlighting the potential of oxadiazole derivatives in protecting metals from corrosion (Bouklah et al., 2006).
Anticancer Agents
Substituted 1,3,4-oxadiazoles have been synthesized and studied for their anticancer activities. These compounds show promise as potential anticancer agents due to their ability to inhibit cancer cell growth. The synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines, for example, have revealed that these derivatives possess moderate cytotoxicity against cancer cell lines, indicating their potential in cancer treatment (Redda & Gangapuram, 2007).
Pharmacological Evaluation for Toxicity and Tumor Inhibition
Heterocyclic derivatives of 1,3,4-oxadiazole have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies suggest that oxadiazole derivatives can bind to various biological targets, offering insights into their diverse pharmacological potentials (Faheem, 2018).
Antibacterial Activity
Novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial activity. These compounds represent a class of oxadiazole derivatives with potential use in combating bacterial infections, showcasing the versatility of oxadiazole compounds in various scientific research applications (Aghekyan et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(2)25-16-6-4-14(5-7-16)19-20-18(26-21-19)12-27(22,23)17-10-8-15(24-3)9-11-17/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWCZXIMBQQYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)
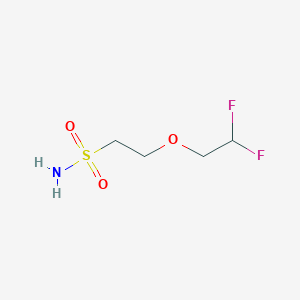
![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)
![4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2807716.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methoxyphenyl)acetamide](/img/structure/B2807721.png)
![2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide](/img/structure/B2807722.png)
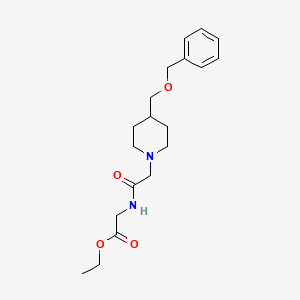
![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2807724.png)
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2807725.png)
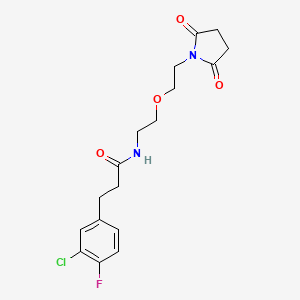
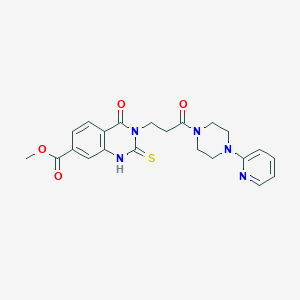
![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2807732.png)
![1-Methyl-4-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2807734.png)
![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)